

# Application Notes and Protocols for Flow Cytometry Analysis Following BMS-813160 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-813160 |           |
| Cat. No.:            | B606254    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-813160 is a potent and selective dual antagonist of the C-C chemokine receptors CCR2 and CCR5.[1] These receptors and their respective ligands, such as CCL2 (for CCR2) and CCL3, CCL4, and CCL5 (for CCR5), are critically involved in the recruitment of various immune cell populations to sites of inflammation and to the tumor microenvironment (TME).[1] In the context of oncology, the CCR2-CCL2 and CCR5-CCL5 axes are implicated in the trafficking of immunosuppressive cells, including monocytes, tumor-associated macrophages (TAMs), and regulatory T cells (Tregs), into tumors.[1][2] By blocking these receptors, BMS-813160 aims to inhibit the infiltration of these suppressive cell types, thereby remodeling the TME to be more permissive to an anti-tumor immune response. This therapeutic strategy holds promise for enhancing the efficacy of other immunotherapies, such as checkpoint inhibitors.[2][3]

Flow cytometry is an indispensable tool for elucidating the pharmacodynamic effects of **BMS-813160** on the immune system. This high-throughput technique allows for the precise identification, quantification, and characterization of distinct immune cell subsets within complex biological samples like peripheral blood and tumor tissue. By employing multi-color antibody panels, researchers can dissect the impact of **BMS-813160** on the frequency and phenotype of target cell populations, providing crucial insights into its mechanism of action and therapeutic potential.



These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of immune cell modulation following **BMS-813160** treatment. Detailed protocols for sample processing and immunophenotyping of both peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating leukocytes (TILs) are presented, along with example antibody panels and data presentation formats.

# Mechanism of Action: CCR1/CCR5 Signaling Inhibition

**BMS-813160** exerts its therapeutic effect by competitively binding to and blocking the signaling of CCR2 and CCR5. In the tumor microenvironment, cancer cells and stromal cells secrete chemokines like CCL2, CCL3, CCL4, and CCL5. These chemokines bind to their cognate receptors (CCR2 and CCR5) on various immune cells, initiating a signaling cascade that leads to chemotaxis, or directed cell movement, towards the chemokine source.

By antagonizing CCR2 and CCR5, **BMS-813160** disrupts this chemotactic signaling, thereby reducing the infiltration of immunosuppressive myeloid cells and potentially enhancing the presence of anti-tumor effector cells.





Click to download full resolution via product page

Caption: CCR2/CCR5 signaling pathway and BMS-813160 inhibition.

## **Data Presentation**

The following table summarizes representative quantitative data from a preclinical study investigating the effects of a dual CCR2/CCR5 inhibitor on the tumor immune infiltrate in a glioma model. This data exemplifies the expected immunomodulatory effects of **BMS-813160**.



| Immune Cell Population | Marker       | Untreated (%<br>of CD45+ cells) | CCR2/CCR5<br>Inhibitor (% of<br>CD45+ cells) | Fold Change           |
|------------------------|--------------|---------------------------------|----------------------------------------------|-----------------------|
| Myeloid Cells          |              |                                 |                                              |                       |
| Total Myeloid<br>Cells | CD11b+       | ~25%                            | ~25%                                         | No significant change |
| Macrophages            | CD11b+F4/80+ | ~15%                            | ~15%                                         | No significant change |
| Monocytic<br>MDSCs     | CD11b+Ly6Chi | Significantly<br>Higher         | Significantly<br>Lower                       | Decrease              |
| Lymphoid Cells         |              |                                 |                                              |                       |
| T Cells                | CD3+         | ~10%                            | ~20%                                         | ~2.0x Increase        |
| Helper T Cells         | CD4+         | ~5%                             | ~10%                                         | ~2.0x Increase        |
| Cytotoxic T Cells      | CD8+         | ~4%                             | ~8%                                          | ~2.0x Increase        |

Note: The data presented is illustrative and based on findings from a study using a CCR2/CCR5 co-inhibitor in a murine glioma model.[4] Actual results with **BMS-813160** may vary depending on the tumor model, treatment regimen, and sample type.

# **Experimental Protocols**

A generalized workflow for analyzing the effects of **BMS-813160** on immune cell populations is depicted below.





Click to download full resolution via product page

**Caption:** Experimental workflow for flow cytometry analysis.

# Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify and phenotype monocyte and lymphocyte subsets in peripheral blood following **BMS-813160** treatment.



### Materials:

- Whole blood collected in EDTA or heparin tubes
- Ficoll-Paque PLUS (or similar density gradient medium)
- Phosphate-Buffered Saline (PBS)
- FACS Tubes (5 mL polystyrene round-bottom tubes)
- Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Human TruStain FcX<sup>™</sup> (Fc receptor blocking reagent)
- Fluorochrome-conjugated antibodies (see suggested panel below)
- Viability dye (e.g., Zombie NIR™ or similar)
- Centrifuge
- Flow cytometer

### Procedure:

- PBMC Isolation:
  - Dilute whole blood 1:1 with PBS.
  - Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
  - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
  - Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
  - Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
  - Resuspend the PBMC pellet in Flow Cytometry Staining Buffer and perform a cell count.



### · Staining:

- Aliquot 1-2 x 10^6 PBMCs per FACS tube.
- Stain for viability according to the manufacturer's protocol.
- Wash cells with Flow Cytometry Staining Buffer.
- Resuspend cells in 100 µL of staining buffer and add Human TruStain FcX™ to block Fc receptors. Incubate for 10 minutes at room temperature.
- Add the pre-titrated antibody cocktail for surface markers. Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with Flow Cytometry Staining Buffer.
- (Optional) For intracellular staining (e.g., for transcription factors like FoxP3), proceed with a fixation and permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.
- Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for acquisition.
- Flow Cytometry Acquisition and Analysis:
  - Acquire samples on a properly calibrated flow cytometer.
  - Use compensation controls (single-stained beads or cells) to correct for spectral overlap.
  - Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
  - Gate on viable, single cells.
  - Identify major immune lineages (e.g., T cells, B cells, NK cells, monocytes) based on canonical markers.
  - Further delineate subsets of interest (e.g., classical, intermediate, and non-classical monocytes; naïve, memory, and effector T cells).



### Suggested PBMC Antibody Panel:

| Marker        | Fluorochrome          | Target Cell Population               |
|---------------|-----------------------|--------------------------------------|
| Viability Dye | e.g., APC-Cy7         | Live/Dead discrimination             |
| CD45          | e.g., BUV395          | Pan-leukocyte marker                 |
| CD3           | e.g., FITC            | T cells                              |
| CD4           | e.g., PE-Cy7          | Helper T cells                       |
| CD8           | e.g., PerCP-Cy5.5     | Cytotoxic T cells                    |
| CD14          | e.g., BV605           | Monocytes                            |
| CD16          | e.g., BV786           | Monocyte subsets, NK cells           |
| HLA-DR        | e.g., APC             | Monocyte activation                  |
| CCR2          | e.g., PE              | Monocytes (target receptor)          |
| CCR5          | e.g., BV421           | T cells, Monocytes (target receptor) |
| CD19          | e.g., Alexa Fluor 700 | B cells                              |
| CD56          | e.g., PE-Dazzle594    | NK cells                             |

# Protocol 2: Immunophenotyping of Tumor-Infiltrating Leukocytes (TILs)

Objective: To characterize the composition and phenotype of myeloid and lymphoid cells within the tumor microenvironment after **BMS-813160** treatment.

#### Materials:

- Fresh tumor tissue
- Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human)
- GentleMACS<sup>™</sup> Octo Dissociator with Heaters (or similar tissue dissociator)



- 70 μm and 40 μm cell strainers
- Red Blood Cell Lysis Buffer
- Density gradient medium (e.g., Percoll® or Ficoll-Paque®)
- Flow Cytometry Staining Buffer
- Fluorochrome-conjugated antibodies (see suggested panel below)
- Viability dye
- FACS Tubes
- Centrifuge
- Flow cytometer

#### Procedure:

- Single-Cell Suspension Preparation:
  - Mechanically mince the fresh tumor tissue into small pieces in a digestion buffer.
  - Enzymatically digest the tissue according to the tumor dissociation kit protocol, often with heating and mechanical disruption using a device like the gentleMACS™ Dissociator.
  - Filter the resulting cell suspension through a 70 μm cell strainer to remove larger debris.
  - (Optional) If significant red blood cell contamination is present, perform a red blood cell lysis step.
  - (Optional) To enrich for leukocytes, perform a density gradient centrifugation (e.g., using Percoll®).
  - Filter the cell suspension through a 40 μm cell strainer to obtain a single-cell suspension.
  - Wash the cells and resuspend in Flow Cytometry Staining Buffer for cell counting.



### • Staining:

- Follow the same staining procedure as outlined in Protocol 1 (steps 2a-2g), using an antibody panel optimized for TILs.
- Flow Cytometry Acquisition and Analysis:
  - Follow the same acquisition and analysis procedure as in Protocol 1 (steps 3a-3e).
  - Pay close attention to the gating strategy to distinguish tumor cells from infiltrating immune cells, typically by gating on CD45+ cells.

### Suggested TIL Antibody Panel:

| Marker         | Fluorochrome          | Target Cell Population             |
|----------------|-----------------------|------------------------------------|
| Viability Dye  | e.g., APC-Cy7         | Live/Dead discrimination           |
| CD45           | e.g., BUV395          | Pan-leukocyte marker               |
| CD3            | e.g., FITC            | T cells                            |
| CD4            | e.g., PE-Cy7          | Helper T cells, Tregs              |
| CD8            | e.g., PerCP-Cy5.5     | Cytotoxic T cells                  |
| FoxP3          | e.g., Alexa Fluor 647 | Regulatory T cells (intracellular) |
| CD11b          | e.g., BV786           | Myeloid cells                      |
| CD11c          | e.g., BV605           | Dendritic cells                    |
| CD14           | e.g., APC             | Monocytes/Macrophages              |
| CD68           | e.g., PE              | Macrophages (intracellular)        |
| HLA-DR         | e.g., BV421           | Antigen-presenting cells           |
| Ly-6G (murine) | e.g., BV510           | Granulocytic MDSCs                 |
| Ly-6C (murine) | e.g., PE-Dazzle594    | Monocytic MDSCs                    |



### Conclusion

Flow cytometry is a powerful and essential technique for evaluating the in vivo effects of **BMS-813160**. The protocols and information provided in these application notes offer a robust framework for researchers to design and execute experiments to assess the impact of this CCR2/CCR5 dual antagonist on the immune landscape. Careful optimization of antibody panels, gating strategies, and the inclusion of appropriate controls are paramount for obtaining accurate, reproducible, and insightful data that can accelerate the development of novel cancer immunotherapies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. BMS-813160: A Potent CCR2 and CCR5 Dual Antagonist Selected as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nivolumab + CCR2/5-inhibitor/Anti-IL-8 for Lung Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. CCR2 and CCR5 co-inhibition modulates immunosuppressive myeloid milieu in glioma and synergizes with anti-PD-1 therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis Following BMS-813160 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606254#flow-cytometry-analysis-after-bms-813160-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com